molecular formula C7H3BrF4 B134860 3-Bromo-2-fluorobenzotrifluoride CAS No. 144584-67-8

3-Bromo-2-fluorobenzotrifluoride

Cat. No. B134860
M. Wt: 243 g/mol
InChI Key: VPXCYIIXCVJZKZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorobenzotrifluoride is a halogenated aromatic compound that contains bromine and fluorine atoms attached to a benzene ring. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the introduction of fluorine-containing groups into molecules, which can significantly alter the physical, chemical, and biological properties of the compounds.

Synthesis Analysis

The synthesis of halogenated aromatic compounds like 3-Bromo-2-fluorobenzotrifluoride can be achieved through various methods. One approach involves the use of bromine trifluoride (BrF3) as a reagent for nucleophilic fluorination reactions, as described in the synthesis of compounds with various fluorinated groups . Another method for synthesizing halogenated compounds, such as 2-bromo-3-fluorobenzonitrile, involves the halodeboronation of aryl boronic acids, which could potentially be adapted for the synthesis of 3-Bromo-2-fluorobenzotrifluoride . Additionally, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis has been reported, which demonstrates the feasibility of synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the nature and position of the halogen substituents on the aromatic ring. For instance, the photophysical properties of (dibenzoylmethanato)boron difluoride derivatives were studied, showing that the presence of different halogen atoms can cause shifts in absorption and fluorescence maxima . Although not directly related to 3-Bromo-2-fluorobenzotrifluoride, these findings highlight the importance of halogen atoms in determining the electronic properties of aromatic compounds.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds like 3-Bromo-2-fluorobenzotrifluoride can be explored through various chemical reactions. For example, the hydrofluorination of 3-bromooxindole in an ionic liquid medium demonstrates the potential for introducing fluorine atoms into brominated compounds . This type of reaction could be relevant for further functionalization of 3-Bromo-2-fluorobenzotrifluoride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are significantly influenced by the presence and type of halogen substituents. For example, the study of solvatomorphism in 3-Fluorobenzoylaminophenyl 3-Fluorobenzoate reveals how strong hydrogen bonds and weak intermolecular interactions involving fluorine can affect the crystalline structure . Although not directly on 3-Bromo-2-fluorobenzotrifluoride, this research provides insight into how fluorine atoms can influence the properties of halogenated aromatics.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 3-Bromo-2-fluorobenzotrifluoride has been used as a precursor for the synthesis of various compounds. For instance, 3-Bromo-2-fluorobenzoic acid was synthesized from 2-amino-6-fluorobenzonitrile with high purity under optimized conditions, demonstrating its utility in industrial-scale production (Zhou Peng-peng, 2013).

  • Catalysis and Bond Formation : It is involved in reactions catalyzed by copper and palladium, like the intramolecular C–S bond formation, highlighting its role in organic synthesis (S. Sahoo, A. Banerjee, Supratim Chakraborty, B. Patel, 2012).

Application in Heterocycle Construction

Fluorination Processes

  • Electrochemical Fluorination : The compound plays a role in the electrochemical fluorination of aromatic compounds, demonstrating its importance in the synthesis of fluorinated compounds (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).

  • Fluorosulfonylation Reagent : 3-Bromo-2-fluorobenzotrifluoride derivatives have been used to develop new reagents, like 1-bromoethene-1-sulfonyl fluoride, for the synthesis of functionalized isoxazoles, expanding the toolkit for synthetic chemists (Jing Leng, Hua-Li Qin, 2018).

Miscellaneous Applications

  • Herbicide Synthesis : It has been utilized in the synthetic process of novel herbicides, indicating its potential in agricultural chemistry (Chen Huan-you, 2012).

  • Lanthanide Complex Studies : The compound's derivatives are studied for their impact on the luminescent and structural properties of lanthanide complexes, which are important in various scientific and industrial applications (J. Monteiro, A. Bettencourt-Dias, I. O. Mazali, F. Sigoli, 2015).

  • Nuclear Medicine : Derivatives of 3-Bromo-2-fluorobenzotrifluoride have been used in the development of radioligands for imaging brain metabotropic glutamate 5 receptors in nuclear medicine (F. Siméon, J. Liow, Yi Zhang, Jinsoo Hong, R. Gladding, S. Zoghbi, R. Innis, V. Pike, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-bromo-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXCYIIXCVJZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371274
Record name 3-Bromo-2-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluorobenzotrifluoride

CAS RN

144584-67-8
Record name 3-Bromo-2-fluorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144584-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluorobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Lyakhovich, AD Averin, OK Grigorova… - Molecules, 2020 - mdpi.com
The comparison of the possibilities of Pd- and Cu-catalyzed amination reactions using fluorine-containing aryl bromides and iodides with oxadiamines to produce their N,N′-diaryl …
Number of citations: 8 www.mdpi.com

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